molecular formula C11H23NO B13550708 1-(1-(Aminomethyl)cyclobutyl)-2-methylpentan-1-ol

1-(1-(Aminomethyl)cyclobutyl)-2-methylpentan-1-ol

Cat. No.: B13550708
M. Wt: 185.31 g/mol
InChI Key: GLIFLAMLRKWULP-UHFFFAOYSA-N
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Description

1-(1-(Aminomethyl)cyclobutyl)-2-methylpentan-1-ol is an amino alcohol derivative characterized by a cyclobutane ring substituted with an aminomethyl group (-CH₂NH₂) and a branched pentanol chain with a 2-methyl substituent. Its inferred molecular formula is C₁₁H₂₃NO, with a molecular weight of approximately 185 g/mol.

Properties

Molecular Formula

C11H23NO

Molecular Weight

185.31 g/mol

IUPAC Name

1-[1-(aminomethyl)cyclobutyl]-2-methylpentan-1-ol

InChI

InChI=1S/C11H23NO/c1-3-5-9(2)10(13)11(8-12)6-4-7-11/h9-10,13H,3-8,12H2,1-2H3

InChI Key

GLIFLAMLRKWULP-UHFFFAOYSA-N

Canonical SMILES

CCCC(C)C(C1(CCC1)CN)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-(Aminomethyl)cyclobutyl)-2-methylpentan-1-ol can be achieved through several synthetic routes. One common method involves the reaction of cyclobutylmethylamine with 2-methylpentan-1-ol under specific conditions to form the desired compound. The reaction typically requires a catalyst and controlled temperature and pressure conditions to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, advanced catalysts, and automated systems to monitor and control the reaction parameters .

Chemical Reactions Analysis

Types of Reactions

1-(1-(Aminomethyl)cyclobutyl)-2-methylpentan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and may include specific solvents, temperatures, and catalysts .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce different alcohols or amines .

Scientific Research Applications

1-(1-(Aminomethyl)cyclobutyl)-2-methylpentan-1-ol has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(1-(Aminomethyl)cyclobutyl)-2-methylpentan-1-ol involves its interaction with specific molecular targets and pathways. The aminomethyl group can interact with various enzymes and receptors, potentially modulating their activity. The cyclobutyl ring and methylpentanol chain may also contribute to the compound’s overall biological effects .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below highlights key structural and functional differences between the target compound and its analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Functional Groups Key Structural Features Applications References
1-(1-(Aminomethyl)cyclobutyl)-2-methylpentan-1-ol C₁₁H₂₃NO ~185 (inferred) Amino, Alcohol, Cyclobutyl Cyclobutyl with aminomethyl, branched alcohol Research applications (inferred) N/A
1-(1-Aminobutan-2-yl)cyclopentan-1-ol C₉H₁₉NO 157.25 Amino, Alcohol, Cyclopentyl Cyclopentanol with aminobutyl substituent Pharmaceuticals, agrochemicals
2-[1-(Aminomethyl)cyclobutyl]acetic acid hydrochloride C₇H₁₄ClNO₂ 179.65 Amino, Carboxylic acid, Cyclobutyl Cyclobutyl with aminomethyl, acetic acid Research chemical
(S)-2-Amino-3-methylbutan-1-ol C₅H₁₃NO ~103 (estimated) Amino, Alcohol Branched chain alcohol with amino group Synthetic intermediate
Key Observations:

Ring Size and Strain: The target compound’s cyclobutyl ring introduces higher ring strain compared to the cyclopentyl group in 1-(1-Aminobutan-2-yl)cyclopentan-1-ol . This strain may enhance reactivity in synthetic pathways or alter binding affinity in drug-receptor interactions.

Functional Group Impact: The branched 2-methylpentanol chain in the target compound likely increases lipophilicity compared to linear-chain analogs like (S)-2-Amino-3-methylbutan-1-ol , which could enhance membrane permeability in drug candidates. Carboxylic acid derivatives (e.g., 2-[1-(Aminomethyl)cyclobutyl]acetic acid hydrochloride ) exhibit higher water solubility due to ionization, whereas the target’s alcohol group offers moderate polarity.

Applications: Cyclopentanol-based analogs (e.g., 1-(1-Aminobutan-2-yl)cyclopentan-1-ol) are explicitly noted for use in pharmaceuticals and agrochemicals , suggesting the target compound may share similar utility. Amino-alcohols like (S)-2-Amino-3-methylbutan-1-ol are frequently employed as chiral building blocks in asymmetric synthesis , a role the target compound might also fulfill.

Research Findings and Trends

Stability and Reactivity
  • Cyclobutyl rings are associated with increased metabolic stability compared to larger rings due to reduced enzymatic recognition, a critical factor in drug design.
  • The aminomethyl group’s nucleophilic nature may facilitate covalent bonding in material science applications, as seen in cyclobutyl-acetic acid derivatives .
Pharmacological Potential
  • Compounds with branched alkyl chains (e.g., 2-methylpentanol) often exhibit improved pharmacokinetic profiles, such as prolonged half-life, due to resistance to oxidative metabolism.
  • The combination of a polar amino group and hydrophobic cyclobutyl-alcohol structure in the target compound could optimize blood-brain barrier penetration, a desirable trait in central nervous system (CNS) drug development.

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